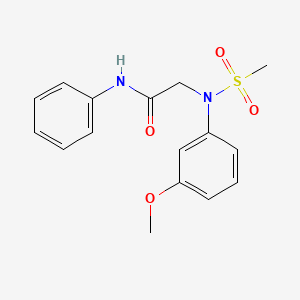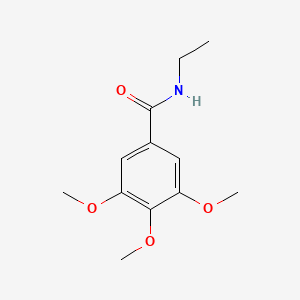![molecular formula C13H13N3O2S B5772637 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5772637.png)
4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide, also known as FC-5, is a chemical compound that belongs to the class of benzamides. It is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. The compound has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
作用機序
The exact mechanism of action of 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. This inhibition leads to the suppression of inflammation, tumor growth, and microbial activity.
Biochemical and Physiological Effects:
This compound has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to the suppression of inflammation and pain. This compound has also been found to inhibit the growth of various cancer cells, making it a potential candidate for the development of anti-cancer drugs. Additionally, this compound has been found to possess antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
One of the main advantages of 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide for laboratory experiments is its high purity and yield, which makes it suitable for use in various assays and tests. Additionally, this compound has been found to be stable under various experimental conditions, making it a reliable reagent for research purposes. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.
将来の方向性
There are several future directions for research on 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide. One potential area of study is the development of new drugs based on the structure of this compound for the treatment of inflammatory diseases, cancer, and microbial infections. Another potential area of study is the elucidation of the exact mechanism of action of this compound, which could lead to the discovery of new drug targets and pathways. Additionally, further studies on the biochemical and physiological effects of this compound could provide valuable insights into its potential therapeutic applications.
合成法
The synthesis of 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide involves a multi-step process that begins with the reaction of 2-furylmethylamine with carbon disulfide to form the intermediate compound, 2-furylmethyl dithiocarbamate. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in laboratory experiments.
科学的研究の応用
4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
4-(furan-2-ylmethylcarbamothioylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c14-12(17)9-3-5-10(6-4-9)16-13(19)15-8-11-2-1-7-18-11/h1-7H,8H2,(H2,14,17)(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXKIAHSGCFSPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24790821 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772557.png)
![2-({[(3-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5772559.png)
![2-(4-methylphenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B5772564.png)
![N-benzyl-2-(1-ethyl-2,4-dioxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5772573.png)


![6-nitro-1,3-benzodioxole-5-carbaldehyde {6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5772599.png)
![4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5772607.png)

![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B5772614.png)

![4-hydroxy-2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5772620.png)
![{[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5772626.png)
![4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5772627.png)
